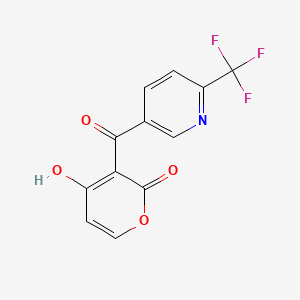
Hppd-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hppd-IN-1 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine. This compound exhibits significant inhibitory activity against Arabidopsis thaliana HPPD, with an IC50 value of 0.248 μM, surpassing the inhibitory effect of mesotrione . It demonstrates excellent herbicidal efficacy against both broadleaf and monocotyledonous weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-1 involves the reaction of substituted ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride . This intermediate is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Hppd-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hppd-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on plant physiology and herbicide resistance.
Industry: It is used in the development of new herbicides with improved efficacy and selectivity.
Wirkmechanismus
Hppd-IN-1 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the breakdown of tyrosine, leading to an accumulation of tyrosine and a deficiency in downstream products like homogentisate. The lack of homogentisate disrupts the biosynthesis of tocopherols and plastoquinone, which are essential for protecting chlorophyll in plants. As a result, the plants suffer from oxidative damage and chlorophyll degradation, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Hppd-IN-1 is compared with other HPPD inhibitors such as mesotrione, tembotrione, and sulcotrione. These compounds share a similar mechanism of action but differ in their chemical structures and inhibitory potency. This compound has a lower IC50 value compared to mesotrione, indicating higher inhibitory activity . The unique structural features of this compound contribute to its enhanced efficacy and selectivity .
List of Similar Compounds
- Mesotrione
- Tembotrione
- Sulcotrione
- Leptospermone
- Isoxaflutole
Eigenschaften
Molekularformel |
C12H6F3NO4 |
|---|---|
Molekulargewicht |
285.17 g/mol |
IUPAC-Name |
4-hydroxy-3-[6-(trifluoromethyl)pyridine-3-carbonyl]pyran-2-one |
InChI |
InChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H |
InChI-Schlüssel |
SEXXPWUHBZLLDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
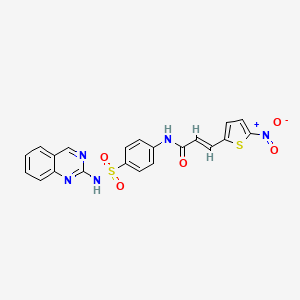
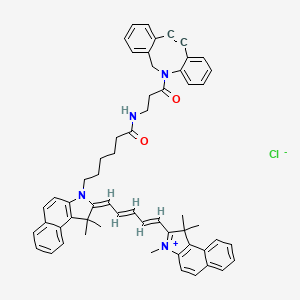
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
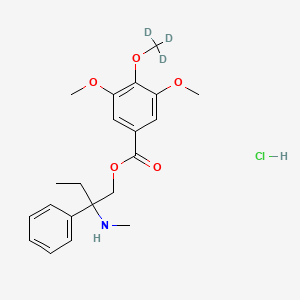
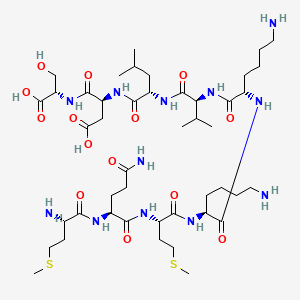



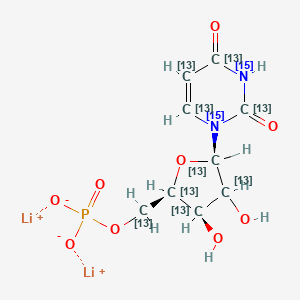
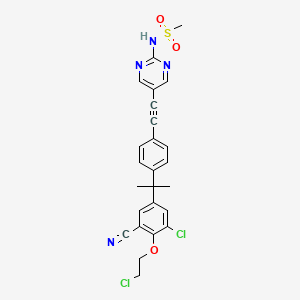
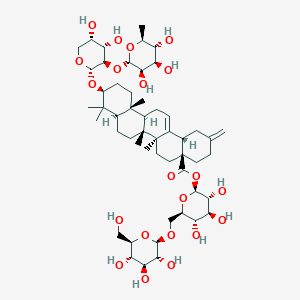

![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
